(R)-Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride is a chiral compound with significant relevance in pharmaceutical chemistry. It is classified as an amino acid derivative, specifically an amino ester, and is often utilized in the synthesis of biologically active molecules. This compound bears the chemical formula and has a molecular weight of approximately 287.78 g/mol. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and drug development.
This compound is synthesized through various methods in laboratories specializing in organic synthesis. BLD Pharmatech Ltd., a prominent supplier of research chemicals, lists this compound among its offerings, emphasizing its purity and potential applications in research and development . It falls under the category of chiral building blocks, which are essential for creating enantiomerically pure compounds in pharmaceutical applications.
The synthesis of (R)-Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride can be achieved through several methods:
One common synthetic route involves the use of tert-butyl chloroformate to protect the amino group, followed by alkylation with methyl iodide to introduce the methyl ester functionality. The final step typically involves hydrolysis to yield the hydrochloride salt, enhancing solubility for biological assays.
The molecular structure of (R)-Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride features a central carbon atom bonded to an amino group, a tert-butoxy group, and a methyl ester. The stereocenter at the second carbon distinguishes this compound from its enantiomer.
(R)-Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride participates in various chemical reactions:
The reactivity of this compound is influenced by its functional groups, allowing it to participate in reactions typical for both esters and amines. For instance, it can be coupled with carboxylic acids to form dipeptides or other complex structures.
The mechanism by which (R)-Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride exerts its effects often involves its role as a building block in peptide synthesis or as an intermediate in drug development. Its structural features allow it to interact with biological targets through hydrogen bonding and hydrophobic interactions.
While specific data on its mechanism of action in biological systems is limited, compounds with similar structures have been shown to modulate biological pathways through their interactions with enzymes or receptors.
(R)-Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride has several scientific uses:
The synthesis of enantiomerically pure (R)-α-amino esters leverages stereoselective strategies to install the chiral center with high fidelity. Asymmetric hydrogenation of enol ester precursors using chiral catalysts (e.g., Ru-BINAP complexes) achieves >90% enantiomeric excess (ee) for target scaffolds. Alternatively, biocatalytic resolution employs lipases or esterases to kinetically resolve racemic mixtures, enriching the (R)-enantiomer. For example, immobilized Candida antarctica lipase selectively hydrolyzes the (S)-enantiomer of methyl 2-acetamido-3-(tert-butoxy)propanoate, leaving the (R)-ester intact [4]. A third approach uses chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct asymmetric alkylation of glycine equivalents, followed by auxiliary cleavage and esterification [6]. Key parameters influencing ee include temperature (–20°C to 25°C), solvent polarity, and catalyst loading (0.5–5 mol%).
Table 1: Enantioselective Synthesis Methods Comparison | Method | ee (%) | Yield (%) | Key Advantage | |------------------------|------------|---------------|------------------------------------| | Asymmetric Hydrogenation | 92–98 | 85–90 | Atom economy | | Biocatalytic Resolution | 88–95 | 40–50* | Mild conditions | | Chiral Auxiliary | >99 | 75–80 | Predictable stereocontrol | *Yield reflects unrecovered enantiomer sacrifice.
The acid- and base-labile tert-butoxy group serves as a robust protecting group for the β-hydroxy moiety during synthesis. It is typically installed via:
Deprotection uses mild acids (e.g., 20–50% TFA in dichloromethane), preserving ester integrity and chiral purity. The tert-butoxy group’s stability toward nucleophiles and organometallic reagents makes it ideal for multi-step syntheses involving C–C bond formations [1] [6].
Table 2: tert-Butoxy Protection Stability Profile | Reagent/Condition | Stability | Notes | |----------------------------|---------------|----------------------------------------| | Grignard reagents (0°C) | Stable | No cleavage observed | | NaOMe/MeOH (25°C) | Stable | Base-sensitive groups unaffected | | TFA/DCM (0°C, 1 h) | Cleaved | Quantitative deprotection |
Conversion of the free amine to the hydrochloride salt enhances crystallinity, stability, and handling. The process involves:
Solution-phase synthesis dominates industrial production due to scalability and cost-effectiveness. The linear sequence involves:
Serine → Esterification → O-alkylation → Boc protection → HCl salt formation
Yields range from 65–75% over four steps, with intermediates purified via distillation or crystallization [1] [6].
Solid-phase synthesis (SPS) employs resin-bound serine (e.g., Wang resin), enabling rapid iteration for analog screening. However, limitations include:
Table 3: Solution- vs. Solid-Phase Synthesis Comparison | Parameter | Solution-Phase | Solid-Phase | |------------------------|-----------------------|------------------------| | Overall yield | 65–75% | 45–60% | | Purity (HPLC) | >97% | 85–90% | | Scalability | Kilogram-scale | Milligram-scale | | Enantiopurity control | Excellent | Moderate |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5